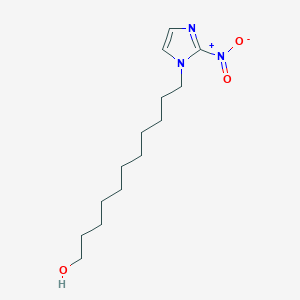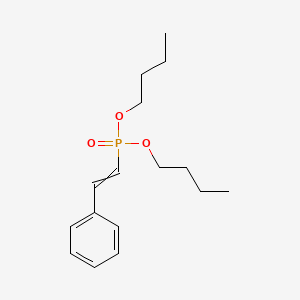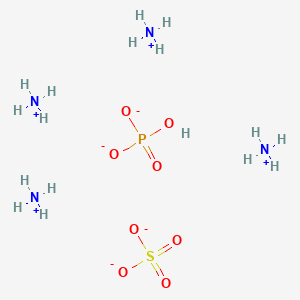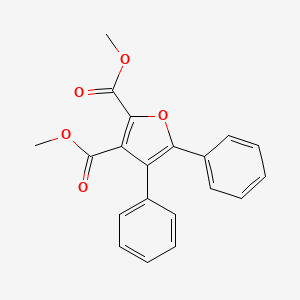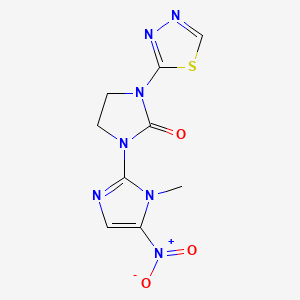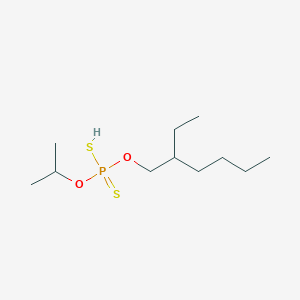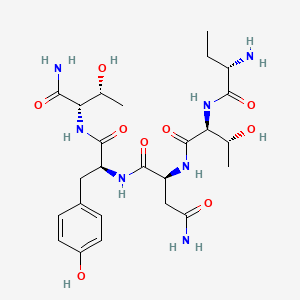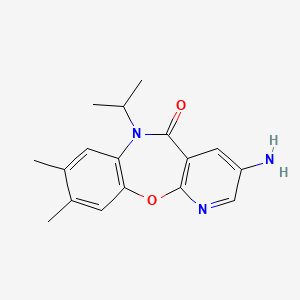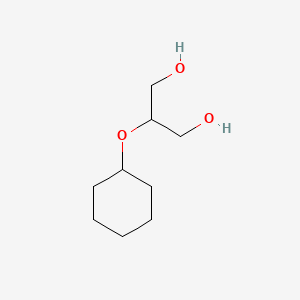
2-Cyclohexylglycerin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylglycerin is an organic compound with the molecular formula C₉H₁₈O₃. It is a derivative of glycerin where one of the hydroxyl groups is replaced by a cyclohexyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyclohexylglycerin can be synthesized through the reaction of glycerin with cyclohexanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the glycerin and the cyclohexyl group. The reaction conditions, such as temperature and catalyst concentration, can be optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques, such as distillation and crystallization, can help in purifying the compound to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexylglycerin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylglycerin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-Cyclohexylglycerin involves its interaction with biological membranes. The cyclohexyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers. This integration can affect membrane fluidity and permeability, influencing various cellular processes. The compound may also interact with specific membrane proteins, modulating their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexylglycerin can be compared with other glycerin derivatives, such as:
1,2,3-Trihydroxypropane:
Cyclohexylmethanol: This compound has a similar cyclohexyl group but differs in its overall structure and chemical behavior.
Cyclohexylamine: While it contains a cyclohexyl group, the presence of an amine group instead of hydroxyl groups leads to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a glycerin backbone with a cyclohexyl group, providing a balance of hydrophilic and lipophilic properties that make it versatile for various applications.
Eigenschaften
CAS-Nummer |
187728-41-2 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-cyclohexyloxypropane-1,3-diol |
InChI |
InChI=1S/C9H18O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h8-11H,1-7H2 |
InChI-Schlüssel |
VOISNYJJJSUKMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



